molecular formula C12H11NO2S2 B10889514 (5E)-3-methyl-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazolidine-2,4-dione

(5E)-3-methyl-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B10889514
M. Wt: 265.4 g/mol
InChI Key: QNLMZLUXYLNAGM-JXMROGBWSA-N
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Description

“(5E)-3-methyl-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazolidine-2,4-dione” is a fascinating compound with a complex structure. It belongs to the class of thiazolidine derivatives and exhibits interesting biological properties. Let’s explore further!

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves the reaction between 2-amino-5-aryl-1,3,4-thiadiazole and substituted benzaldehyde. Notably, microwave-assisted synthesis has been employed, resulting in shorter reaction times compared to conventional heating methods .

Reaction Conditions::
  • Reactants: 2-amino-5-aryl-1,3,4-thiadiazole, substituted benzaldehyde
  • Solvent: Microwave irradiation
  • Yield: High yields reported for the target compound (5a–h)

Chemical Reactions Analysis

Types of Reactions:: The compound can undergo various reactions, including:

    Condensation Reaction: Formation of the Schiff base by reacting the amine group of 2-amino-5-aryl-1,3,4-thiadiazole with the carbonyl group of substituted benzaldehyde.

Common Reagents and Conditions::

    Microwave Irradiation: Accelerates the reaction, reducing reaction times.

    Substituted Benzaldehydes: Used as reactants.

Major Products:: The major product is the Schiff base compound (5E)-3-methyl-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazolidine-2,4-dione.

Scientific Research Applications

This compound finds applications in various fields:

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. it likely interacts with specific molecular targets or pathways, leading to its observed effects. Further studies are needed to elucidate this fully.

Comparison with Similar Compounds

While there are no direct analogs of this compound, its unique structure and biological activities distinguish it from related thiazolidine derivatives. Researchers continue to explore its potential in various contexts.

Properties

Molecular Formula

C12H11NO2S2

Molecular Weight

265.4 g/mol

IUPAC Name

(5E)-3-methyl-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C12H11NO2S2/c1-13-11(14)10(17-12(13)15)7-8-3-5-9(16-2)6-4-8/h3-7H,1-2H3/b10-7+

InChI Key

QNLMZLUXYLNAGM-JXMROGBWSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(C=C2)SC)/SC1=O

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)SC)SC1=O

Origin of Product

United States

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